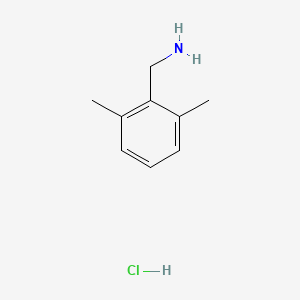

(2,6-Dimethylphenyl)methanamine hydrochloride

Description

Molecular Geometry and Bonding Analysis

The molecular geometry of (2,6-Dimethylphenyl)methanamine hydrochloride is fundamentally determined by the spatial arrangement of its constituent functional groups and the electronic interactions between them. The base compound, (2,6-dimethylphenyl)methanamine, possesses the molecular formula C₉H₁₃N with a molecular weight of 135.21 grams per mole. The aromatic ring system adopts a planar configuration characteristic of benzene derivatives, with the two methyl substituents at the 2 and 6 positions creating a symmetrical substitution pattern that significantly influences the overall molecular architecture.

The methylene bridge connecting the aromatic ring to the amino group introduces a degree of conformational flexibility that distinguishes this compound from directly substituted anilines. The carbon-nitrogen bond length in the aminomethyl group typically measures approximately 1.47 Angstroms, consistent with single bond character and allowing for rotation about this axis. The presence of the methyl groups at the ortho positions creates steric hindrance that affects both the preferred conformations and the accessibility of the amino group for hydrogen bonding interactions.

The electronic structure analysis reveals that the aromatic ring system maintains its characteristic delocalized π-electron system, with the electron-donating methyl groups enhancing the electron density on the benzene ring. The InChI identifier (InChI=1S/C9H13N/c1-7-4-3-5-8(2)9(7)6-10/h3-5H,6,10H2,1-2H3) provides a systematic representation of the connectivity pattern, while the SMILES notation (CC1=CC=CC(C)=C1CN) offers a linear encoding of the molecular structure. These representations confirm the meta-disubstituted pattern of the methyl groups relative to the aminomethyl substituent.

The formation of the hydrochloride salt involves protonation of the amino nitrogen, creating an ammonium cation that forms ionic interactions with the chloride anion. This protonation process significantly alters the electronic environment around the nitrogen atom, converting it from a neutral amino group to a positively charged ammonium center. The resulting ionic character introduces additional stabilization through electrostatic interactions while simultaneously affecting the overall molecular geometry through changes in hybridization and bond angles around the nitrogen center.

Properties

IUPAC Name |

(2,6-dimethylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-7-4-3-5-8(2)9(7)6-10;/h3-5H,6,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAUIHXPXIFDSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595929 | |

| Record name | 1-(2,6-Dimethylphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345665-28-3 | |

| Record name | 1-(2,6-Dimethylphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction with Halogenated Acetates or Acetamides

Method Overview: 2,6-Dimethylaniline reacts with halogenated acetates (e.g., 2-bromopropionic acid methyl ester or 2-chloropropionic acid methyl ester) or N-chloroacetyl-2,6-xylidine under controlled conditions to form intermediates that are subsequently converted to the target amine hydrochloride.

Reaction Conditions: Typically, the reaction is carried out in solvents such as methanol, dichloromethane, or isopropanol, with acid-binding agents like sodium bicarbonate or tertiary amines to neutralize generated acids. Temperatures range from 80°C to 125°C depending on the specific halogenated reagent and solvent system.

Yields: The productivity of these reactions varies between 70% and 86%, with optimization of reaction temperature and acid-binding agents improving yields.

Detailed Synthetic Route Example

- In a typical synthesis, 2,6-dimethylaniline is reacted with excess 2-bromopropionic acid methyl ester in the presence of sodium bicarbonate at 120–125°C. The reaction mixture is then cooled, extracted with water and organic solvents, and purified by distillation or crystallization to yield 2-(2',6'-dimethylphenylamino)methyl propionate, a key intermediate.

Preparation via Reaction of Piperazine with N-Chloroacetyl-2,6-xylidine

Another well-documented method involves the synthesis of N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, which can be converted to the target amine hydrochloride.

Reaction Steps and Conditions

Step a: Piperazine is reacted with N-chloroacetyl-2,6-xylidine in an aqueous solvent containing hydrochloric acid at about 80°C. The molar ratio of piperazine to N-chloroacetyl-2,6-xylidine ranges from 1:1 to 6:1, with 3:1 being common.

Step b: The reaction mixture is filtered at approximately 60°C to remove precipitated adducts.

Step c: The filtrate is neutralized to pH ~10 using sodium hydroxide.

Step d: Extraction is performed with an organic solvent such as toluene at elevated temperatures (60–80°C), with toluene at 70°C being optimal.

Step e: The product is crystallized from the organic phase by cooling and seeding.

Step f: The solid product is separated by filtration and dried.

Reaction Optimization and Yields

The reaction time varies from 2 to 21 hours depending on conditions.

The molar ratio of reactants and solvent choice significantly affect the yield and purity.

Table 1 summarizes the effect of different reaction conditions on the formation of adducts and yield:

| Example | Molar Ratio (Piperazine:N-chloroacetyl-2,6-xylidine) | HCl Equivalents | Solvent (L/mol) | Reaction Time (h) | Adduct % (LC area) |

|---|---|---|---|---|---|

| II | 1:1 | 0 | iPrOH (1) | 21 | 62 |

| III | 2:1 | 0 | iPrOH (1) | 2 | 28 |

| IV | 3:1 | 0 | iPrOH (1) | 2 | 28 |

| V | 2:1 | 2 | iPrOH/H2O | 4 | 17 |

| VIII | 3:1 | 3 | iPrOH/H2O | 3 | 7 |

| X | 2:1 | 2 | H2O (0.75) | 21 | 7 |

- Table 2 shows solvent suitability for extraction and crystallization:

| Solvent | Extraction Suitability | Crystallization Suitability |

|---|---|---|

| Methanol | Not suitable | Not suitable |

| Ethanol | Not suitable | Not suitable |

| Isopropanol | Moderate | Not suitable |

| N-butanol | Moderate | Moderate |

| Ethyl acetate | Very good (room temp) | Moderate |

| Toluene | Very good (70°C) | Very good |

- The final product, N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, is obtained with high purity (HPLC purity ~99.7%) and yields up to 97.1% under optimized conditions.

Preparation via Direct Amination and Subsequent Hydrochloride Formation

After obtaining the amine intermediate, hydrochloride salt formation is typically achieved by treatment with hydrochloric acid in ethanol or other suitable solvents at low temperatures (−10 to 10°C), followed by filtration and drying to yield the crystalline hydrochloride salt.

This step ensures the product's stability and facilitates purification.

Summary Table of Preparation Methods

| Method | Key Reactants | Solvent(s) | Temperature Range (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Aminomethylation with halogenated esters | 2,6-Dimethylaniline + 2-bromopropionic acid methyl ester | Methanol, dichloromethane | 80–125 | 70–86 | Acid binding agents used; moderate to high yield |

| Piperazine reaction with N-chloroacetyl-2,6-xylidine | Piperazine + N-chloroacetyl-2,6-xylidine | Water, toluene, isopropanol | 60–80 | Up to 97 | Multi-step extraction and crystallization; high purity |

| Hydrochloride salt formation | Amine intermediate + HCl | Ethanol, dehydrated alcohol | −10 to 10 | Quantitative | Final purification step |

Research Findings and Considerations

The choice of solvent and reaction conditions critically influences the yield and purity of this compound.

Elevated temperatures favor reaction rates but require careful control to avoid side reactions.

Acid-base neutralization steps are essential to remove by-products and facilitate extraction.

Crystallization from toluene at controlled temperatures provides high-quality product crystals.

The use of piperazine derivatives allows for the synthesis of related amides, which can be further converted to the target amine hydrochloride.

Analytical data such as ^1H NMR and elemental analysis confirm the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in (2,6-dimethylphenyl)methanamine hydrochloride acts as a nucleophile in alkylation and acylation reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form secondary amines.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) or anhydrides12.

Example Conditions :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 12h | N-Methyl-(2,6-dimethylphenyl)methanamine |

| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → RT | N-Acetyl-(2,6-dimethylphenyl)methanamide |

Condensation Reactions

The amine participates in Schiff base formation with aldehydes or ketones, forming imine linkages critical in coordination chemistry34.

Key Reaction :

Documented Case :

-

Condensation with 2-methoxybenzaldehyde under reflux in methanol yields a zwitterionic formamidine derivative, as observed in its crystal structure35.

Coordination Chemistry

The compound serves as a bidentate ligand in metal complexes. The amine and aromatic π-system facilitate binding to transition metals like Cu(II) and Fe(III)4.

Example Complexation :

| Metal Salt | Ligand Ratio | Coordination Mode | Application |

|---|---|---|---|

| CuCl₂ | 1:2 | N,N-bidentate | Catalytic oxidation |

| Fe(NO₃)₃ | 1:3 | N,O-chelation | Magnetic materials |

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, releasing the free amine under basic conditions:

Key Data :

-

pKa of conjugate acid: ~9.2 (estimated for analogous benzylamines)6.

Supramolecular Interactions

In crystalline states, the amine forms hydrogen bonds (N–H⋯O, C–H⋯π) and π-stacking interactions, stabilizing one-dimensional chains or layered structures384.

Key Interactions :

| Interaction Type | Bond Length (Å) | Angle (°) | Partner Atom/Group |

|---|---|---|---|

| N–H⋯O | 2.89 | 165 | Methanol oxygen |

| C–H⋯π | 3.42 | 155 | Dimethylphenyl ring |

Industrial and Pharmacological Relevance

Scientific Research Applications

(2,6-Dimethylphenyl)methanamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.

Medicine: It is used in the development of pharmaceutical drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,6-Dimethylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzylamine Derivatives

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Positional Isomerism : The 2,6-dimethyl substitution in the target compound reduces steric hindrance compared to 3,4-dimethyl analogs, favoring interactions with planar binding sites .

- Solubility : Methoxy derivatives (e.g., 2,6-dimethoxyphenyl) exhibit higher aqueous solubility due to hydrogen-bonding capacity .

Pharmacological Analogs

Table 2: Pharmacological Activity Comparison

Key Observations :

- Sodium Channel Blockers : SUN 1165 shares the 2,6-dimethylphenyl motif with the target compound but includes a pyrrolizidine-acetamide group, enabling sodium channel inhibition . The absence of this group in (2,6-Dimethylphenyl)methanamine HCl suggests divergent pharmacological roles.

- Receptor Specificity : Mecamylamine and diphenhydramine highlight how aromatic amine hydrochlorides can target diverse receptors (e.g., nicotinic vs. H1 receptors) depending on structural modifications .

Biological Activity

(2,6-Dimethylphenyl)methanamine hydrochloride, a compound with significant implications in both chemical and biological research, has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, applications in various fields, and specific case studies highlighting its effects.

This compound is synthesized through the reaction of 2,6-dimethylbenzyl chloride with ammonia or an amine in organic solvents like ethanol or methanol, followed by treatment with hydrochloric acid to form the hydrochloride salt. The compound's structure allows it to engage in numerous chemical reactions, including oxidation, reduction, and nucleophilic substitution.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It acts as a ligand that modulates the activity of specific molecular targets involved in biochemical pathways. This modulation can lead to significant biological effects, including:

- Enzyme Inhibition : The compound can inhibit specific enzymes, altering metabolic pathways.

- Receptor Binding : It may bind to neurotransmitter receptors, influencing neurological functions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showcasing a minimum inhibitory concentration (MIC) that suggests potential use in treating infections caused by resistant strains .

Anticancer Activity

In vitro studies have shown that derivatives of this compound possess anticancer properties. For instance, compounds structurally similar to this amine have been tested against cancer cell lines like Caco-2 and A549. Results indicated varying degrees of cytotoxicity and growth inhibition:

| Compound | Cell Line | % Viability Reduction |

|---|---|---|

| Compound A | Caco-2 | 35% |

| Compound B | A549 | 47% |

| (2,6-Dimethylphenyl)methanamine | Caco-2 | 20.6% |

This table illustrates the compound's potential as a precursor for developing new anticancer agents .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Gram-positive bacteria. The compound demonstrated significant inhibition against strains harboring vancomycin resistance genes .

- Cytotoxicity in Cancer Research : In a comparative study involving various phenylmethanamine derivatives, (2,6-Dimethylphenyl)methanamine showed moderate cytotoxic effects on cancer cell lines. The structure-activity relationship indicated that modifications on the phenyl ring could enhance or diminish activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,6-Dimethylphenyl)methanamine hydrochloride, and how can purity be optimized?

- Methodology : A common approach involves reductive amination of 2,6-dimethylbenzaldehyde using ammonium acetate and sodium cyanoborohydride in methanol, followed by HCl salt formation. Purification is achieved via recrystallization in ethanol/water (1:1 v/v), yielding >95% purity. Analytical confirmation requires 1H/13C NMR (e.g., δ 2.25 ppm for methyl groups, δ 4.10 ppm for CH2NH2) and HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

- Key Challenges : Impurities like unreacted aldehyde or byproducts (e.g., tertiary amines) require rigorous solvent washing and column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Safety Measures :

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (irritation risks noted in structurally similar amines) .

- Ventilation : Use fume hoods during synthesis due to potential HCl vapor release .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal; store separately in labeled containers .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Primary Methods :

- NMR Spectroscopy : Confirms substitution pattern (e.g., aromatic protons at δ 6.9–7.2 ppm for 2,6-dimethylphenyl group) .

- Mass Spectrometry (HRMS) : Expected [M+H]+ at m/z 166.12 (free base); HCl salt confirmed by Cl isotope pattern .

- Elemental Analysis : Validate C, H, N, Cl content (±0.3% theoretical) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound?

- Experimental Design :

- Solvent Screening : Test solubility in DMSO, methanol, and phosphate buffers (pH 4–8) using UV-Vis spectroscopy (λ = 260 nm).

- Temperature Dependence : Measure solubility at 25°C vs. 37°C; discrepancies may arise from polymorphic forms .

- Reference Standards : Cross-validate with commercial analogs (e.g., Tocainide hydrochloride, which shares structural motifs) .

Q. What mechanistic insights can be derived from its interaction with biological targets (e.g., ion channels)?

- Case Study : Structural analogs like Tocainide hydrochloride (2-amino-N-(2,6-dimethylphenyl)propanamide hydrochloride) act as sodium channel blockers via hydrophobic binding to the pore domain. Electrophysiology (patch-clamp assays) and molecular docking (PDB: 6AGF) can identify key residues (e.g., Phe1762 in Nav1.7) for interaction .

- Data Interpretation : Compare IC50 values across cell lines (HEK293 vs. neuronal models) to assess selectivity .

Q. How do researchers address variability in pharmacokinetic data during in vivo studies?

- Protocol Optimization :

- Dosing : Administer via intravenous (IV) or intraperitoneal (IP) routes in rodent models; collect plasma samples at 0.5, 1, 2, 4, 8 hr intervals.

- Analytical Method : LC-MS/MS (LOQ = 5 ng/mL) to quantify plasma concentrations.

- Metabolite Identification : Use liver microsomes to detect N-demethylation or oxidation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.